molecular formula C22H21NO5S B10958239 5-{[3-(Ethoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-5-oxopentanoic acid

5-{[3-(Ethoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10958239
M. Wt: 411.5 g/mol
InChI Key: QBFKYKUVFUZPJF-UHFFFAOYSA-N
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Description

5-{[3-(ETHOXYCARBONYL)-4-(2-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound that features a naphthyl group, a thienyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(ETHOXYCARBONYL)-4-(2-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(ETHOXYCARBONYL)-4-(2-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{[3-(ETHOXYCARBONYL)-4-(2-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{[3-(ETHOXYCARBONYL)-4-(2-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-{[3-(ETHOXYCARBONYL)-4-(1-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID: Similar structure but with a different naphthyl group.

    5-{[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID: Similar structure but with a different phenyl group.

Uniqueness

5-{[3-(ETHOXYCARBONYL)-4-(2-NAPHTHYL)-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

5-[(3-ethoxycarbonyl-4-naphthalen-2-ylthiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H21NO5S/c1-2-28-22(27)20-17(16-11-10-14-6-3-4-7-15(14)12-16)13-29-21(20)23-18(24)8-5-9-19(25)26/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,23,24)(H,25,26)

InChI Key

QBFKYKUVFUZPJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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